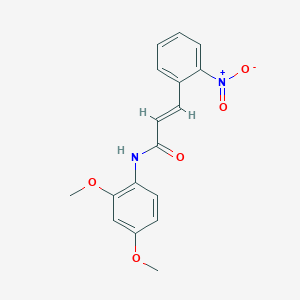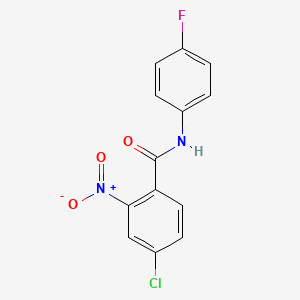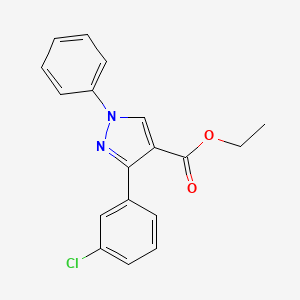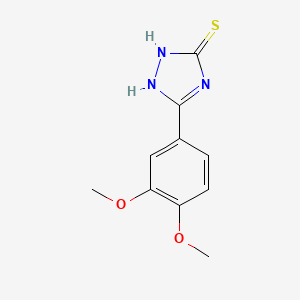
5-(benzylthio)-3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzylthio)-3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 5-(benzylthio)-3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzylthio)-3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazole has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(benzylthio)-3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazole has several advantages for lab experiments. The compound is relatively easy to synthesize and has shown good yields and purity. It also has potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 5-(benzylthio)-3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazole. One direction is to investigate the compound's potential as a therapeutic agent for cancer treatment. Studies could focus on optimizing the synthesis method and testing the compound's efficacy in animal models. Another direction is to explore the compound's potential as an anti-inflammatory and antioxidant agent. Studies could investigate the compound's mechanism of action and potential side effects. Additionally, further research could investigate the compound's potential as a diagnostic tool for cancer detection.
Métodos De Síntesis
The synthesis of 5-(benzylthio)-3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazole can be achieved using various methods. One of the most commonly used methods is the reaction between 5-amino-3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazole and benzyl chloride in the presence of sodium hydride. Another method involves the reaction between 5-(benzylthio)-3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazole and sodium azide in the presence of copper(I) iodide. Both methods have shown good yields and purity of the compound.
Aplicaciones Científicas De Investigación
5-(benzylthio)-3-(2-furyl)-1-(methylsulfonyl)-1H-1,2,4-triazole has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
5-benzylsulfanyl-3-(furan-2-yl)-1-methylsulfonyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-22(18,19)17-14(21-10-11-6-3-2-4-7-11)15-13(16-17)12-8-5-9-20-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQUOSMUJJQQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=CO2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)

![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)
